molecular formula C12H13NO3S2 B11823747 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione

6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione

Cat. No.: B11823747
M. Wt: 283.4 g/mol
InChI Key: OPTTULCZDJIMMR-IVZWLZJFSA-N
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Description

6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione is a complex organic compound that features a unique combination of a tetrahydrofuran ring and a thieno[2,3-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrofuran ring and the thieno[2,3-c]pyridine core, followed by their coupling under specific reaction conditions. Common reagents used in these steps include various protecting groups, oxidizing agents, and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the thione group can produce thiols or sulfides .

Scientific Research Applications

6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[2,3-c]pyridine-7(6H)-thione lies in its combination of a tetrahydrofuran ring with a thieno[2,3-c]pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]thieno[2,3-c]pyridine-7-thione

InChI

InChI=1S/C12H13NO3S2/c14-6-9-8(15)5-10(16-9)13-3-1-7-2-4-18-11(7)12(13)17/h1-4,8-10,14-15H,5-6H2/t8-,9+,10+/m0/s1

InChI Key

OPTTULCZDJIMMR-IVZWLZJFSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C(C2=S)SC=C3)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(C2=S)SC=C3)CO)O

Origin of Product

United States

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